Cas no 58344-41-5 (5-[(1E)-3-hydroxy-4,4-dimethylpent-1-en-1-yl]-2-methoxyphenol)

5-[(1E)-3-hydroxy-4,4-dimethylpent-1-en-1-yl]-2-methoxyphenol structure
58344-41-5 structure
Product Name:5-[(1E)-3-hydroxy-4,4-dimethylpent-1-en-1-yl]-2-methoxyphenol
CAS No:58344-41-5
MF:C14H20O3
MW:236.306804656982
CID:1610023
PubChem ID:6446396
Update Time:2025-04-21

5-[(1E)-3-hydroxy-4,4-dimethylpent-1-en-1-yl]-2-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 5-[(1E)-3-hydroxy-4,4-dimethylpent-1-en-1-yl]-2-methoxyphenol
    • D-865
    • Phenol, 5-(3-hydroxy-4,4-dimethyl-1-pentenyl)-2-methoxy-
    • 5-(4,4-Dimethyl-3-hydroxy-1-pentenyl)-2-methoxyphenol
    • Phenol, 5-(4,4-dimethyl-3-hydroxy-1-pentenyl)-2-methoxy-
    • DJ4WL3L9GU
    • UNII-DJ4WL3L9GU
    • STIRIPENTOL METABOLITE III
    • PHENOL, 5-(3-HYDROXY-4,4-DIMETHYL-1-PENTEN-1-YL)-2-METHOXY-
    • 5-((E)-3-HYDROXY-4,4-DIMETHYLPENT-1-ENYL)-2-METHOXYPHENOL
    • AC1O64AG
    • LS-104513
    • 58344-41-5
    • 1-(3-Hydroxy-4-methoxyphenyl)-4,4-dimethyl-1-penten-3-ol
    • Inchi: 1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-12(17-4)11(15)9-10/h5-9,13,15-16H,1-4H3/b8-6+
    • InChI Key: OJUDKMZUVCHKMB-SOFGYWHQSA-N
    • SMILES: OC(/C=C/C1C=CC(=C(C=1)O)OC)C(C)(C)C

Computed Properties

  • Exact Mass: 236.1413
  • Monoisotopic Mass: 236.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69
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